1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one
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Overview
Description
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one is a compound that belongs to the class of penta-1,4-diene-3-ones. These compounds are analogs of curcumin and are known for their extensive bioactivities, including antiviral, anticancer, and anti-inflammatory properties . The compound features a phenyl group and a pyridin-2-yl group attached to a penta-1,4-dien-3-one backbone, making it a versatile molecule in various scientific research applications.
Preparation Methods
The synthesis of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one typically involves the condensation of benzaldehyde with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral activities against plant viruses like tobacco mosaic virus.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to bind to the viral coat protein, inhibiting the virus’s ability to infect host cells . In cancer research, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one can be compared with other penta-1,4-diene-3-one derivatives, such as:
Curcumin: Known for its anti-inflammatory and anticancer properties.
Dibenzalacetone: Used in organic synthesis and as a precursor for various bioactive compounds
Properties
CAS No. |
61453-85-8 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-phenyl-5-pyridin-2-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C16H13NO/c18-16(11-9-14-6-2-1-3-7-14)12-10-15-8-4-5-13-17-15/h1-13H |
InChI Key |
CTIIGOTZYDGAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
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